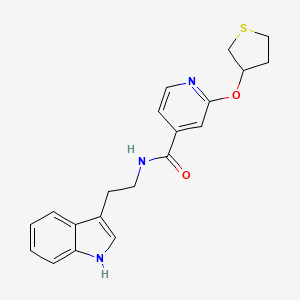
N-(2-(1H-indol-3-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(1H-indol-3-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide” is a complex organic compound. The name suggests that it contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . It also appears to contain a tetrahydrothiophene group, which is a sulfur-containing heterocycle .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through reactions between tryptamine and other molecules . For example, the compound “N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide” was obtained in high yield in the reaction between tryptamine and naproxen . Another compound, “N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide”, was prepared by reaction between tryptamine and ibuprofen . These reactions used N, N’-dicyclohexylcarbodiimide as a “dehydrating” reagent .
Wissenschaftliche Forschungsanwendungen
Fluorimetric Estimation and Differentiation
The fluorimetric estimation of N1-methylnicotinamide, a compound related to isonicotinamide derivatives, showcases the use of fluorescence-based techniques for quantifying specific metabolites derived from nicotinic acid metabolism. This approach underlines the importance of such compounds in metabolic studies, facilitating the differentiation from coenzyme and other metabolic products through fluorescence properties (Carpenter & Kodicek, 1950).
Coordination Chemistry
Research on cobalt(II) 2-methylthionicotinate complexes with N-heterocyclic ligands, including isonicotinamide, emphasizes the role of these compounds in developing coordination complexes with potential antimicrobial activities. This illustrates the application of such structures in creating new materials with enhanced biological properties (Segl′a et al., 2008).
Synthetic Organic Chemistry
The synthesis of six- to nine-membered ring oximinoorthodithiolactones through cyclization processes involving related compounds demonstrates the utility in constructing complex cyclic structures. This work highlights the potential of using similar compounds in synthetic organic chemistry for the creation of novel cyclic molecules with diverse applications (Coustard, 2001).
Photoreactive Properties
Investigations into the photoreactive properties of compounds related to tetrahydrothiophene derivatives showcase their potential in developing photochromic materials. These materials can change color upon light exposure, indicating applications in smart coatings, displays, and sensors (Ikeda et al., 2008).
Electrocatalytic Reactions
The electrochemical properties and use in electrocatalytic reactions of N-oxyl species, which share structural motifs with the compound of interest, underline their significance in redox reactions and organic synthesis. These applications demonstrate the potential for such compounds in catalysis and organic electrosynthesis, further expanding the scope of their scientific applications (Nutting et al., 2018).
Eigenschaften
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c24-20(14-5-8-21-19(11-14)25-16-7-10-26-13-16)22-9-6-15-12-23-18-4-2-1-3-17(15)18/h1-5,8,11-12,16,23H,6-7,9-10,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUKGHGCJCLGQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-indol-3-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

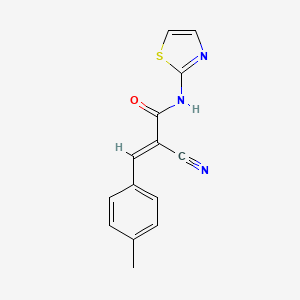
![N-(3-chloro-2-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3015831.png)
![1-((1R,5S)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B3015834.png)
![6-benzyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3015836.png)
![5-cyclopropyl-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3015837.png)
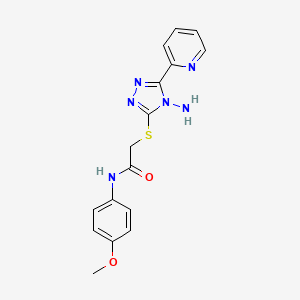

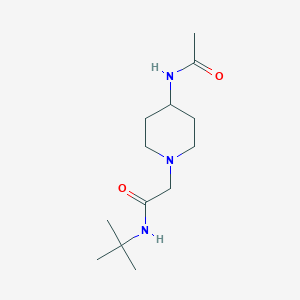
![ethyl 3-({(2Z)-3-[(2,4-dimethylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B3015842.png)
![N-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-prop-2-ynylbut-2-yn-1-amine](/img/structure/B3015844.png)
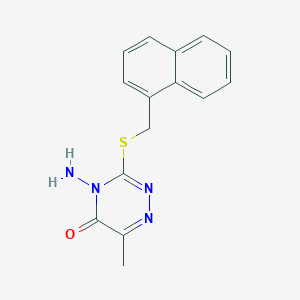
![1-{[4-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B3015847.png)
![6-Tert-butyl-2-[1-[2-(4-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3015848.png)
![3-(4-Oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid](/img/structure/B3015849.png)